![molecular formula C25H26N2O2 B2950002 N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797171-38-0](/img/structure/B2950002.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a methoxypiperidinyl group, a biphenyl group, and a carboxamide group . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the methoxypiperidinyl group, the biphenyl group, and the carboxamide group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups would likely have a significant impact on the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups could make the compound reactive with certain other substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and density, would be determined by its molecular structure . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups could influence these properties .
科学的研究の応用
Anaplastic Lymphoma Kinase (ALK) Inhibitor
This compound has been identified as a potent and selective ALK inhibitor . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) . The compound could be used in the treatment of this type of cancer.
Non-Small Cell Lung Cancer (NSCLC) Treatment
The compound could be used in the treatment of NSCLC. It has been found to have a significant effect on EML4-ALK positive NSCLC .
5-Hydroxytryptamine Receptor 4 Agonist
The compound has been identified as a 5-Hydroxytryptamine receptor 4 agonist . This means it could potentially be used in the treatment of conditions that respond to stimulation of this receptor.
Prokinetic Agent
The compound has been identified as a potent prokinetic agent . Prokinetic agents are medications that stimulate contractions of the stomach muscles to aid in the movement of food through the digestive tract. This could potentially be used in the treatment of gastrointestinal disorders.
Antifungal Activity
The compound has been found to exhibit good antifungal activity . This suggests it could potentially be used in the development of new antifungal medications.
Leukemia Treatment
The compound has been structurally characterized in the form of its piperazin-1-ium salt . This suggests it could potentially be used in the treatment of leukemia.
作用機序
The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active substances, and their mechanisms of action can involve interactions with various biological targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-15-17-27(18-16-24)23-13-11-22(12-14-23)26-25(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14,24H,15-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIOVBGIJCBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。